7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound characterized by its bromine, chlorine, and phenyl groups. This compound belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodiazepine core. One common approach is the reaction of 2,5-dichlorobenzoyl chloride with a suitable amine precursor, followed by bromination and subsequent reactions to introduce the phenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromine atom to a bromate.
Reduction: : Reduction of the benzodiazepine core.
Substitution: : Replacement of the chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Using nucleophiles like Grignard reagents in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of 7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one oxide.
Reduction: : Formation of a reduced benzodiazepine derivative.
Substitution: : Formation of various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets and pathways.
Medicine: : Investigating its pharmacological properties for potential therapeutic uses.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets would depend on the biological context in which it is studied.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of bromine, chlorine, and phenyl groups. Similar compounds might include other benzodiazepines with different substituents, such as 7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one[_{{{CITATION{{{_2{Buy 7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e]1 .... The differences in substituents can lead to variations in chemical reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrCl2N2O2/c23-14-6-9-19-17(10-14)21(13-4-2-1-3-5-13)27(12-20(28)26-19)22(29)16-11-15(24)7-8-18(16)25/h1-11,21H,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNLZDKWLYXMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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